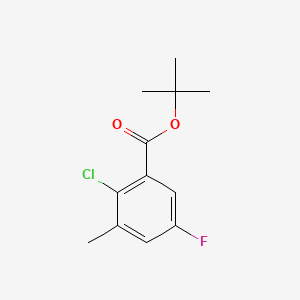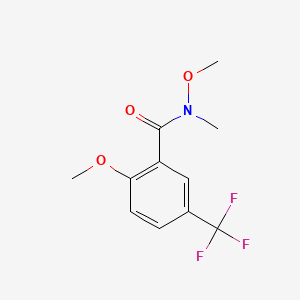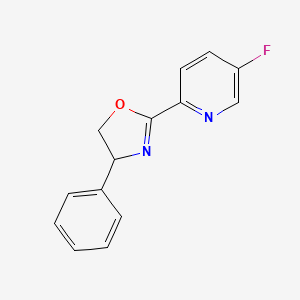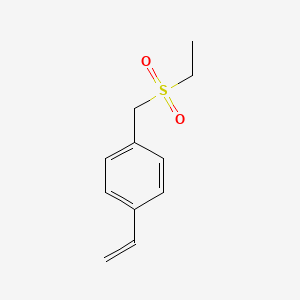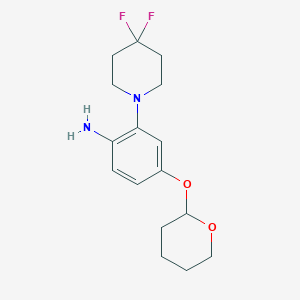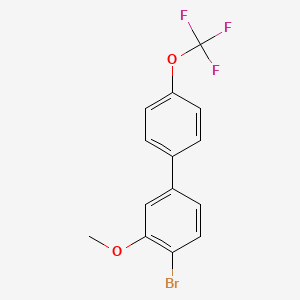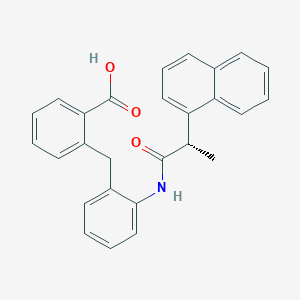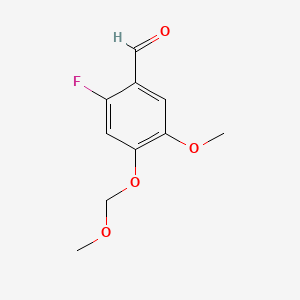
2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by subsequent functional group transformations . The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Reactions involving the replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzaldehyde derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: A simpler derivative with only a methoxy group and a fluorine atom.
2-Fluoro-4-(methoxymethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
5-Fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of an aldehyde group.
Uniqueness
2-Fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the fluorine atom provides distinct properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11FO4/c1-13-6-15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
OORAGLPHLHCYQM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)F)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


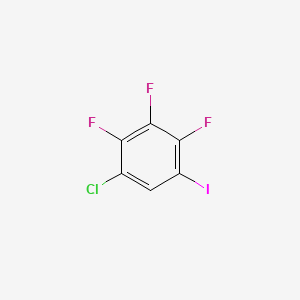


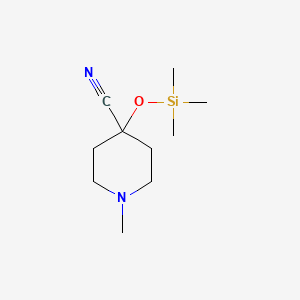
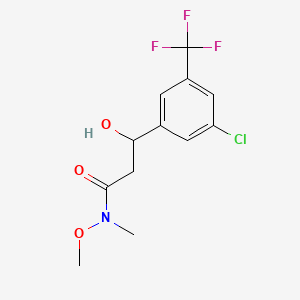
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
